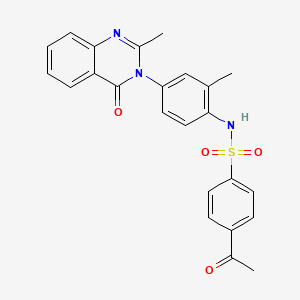
1,4-Dithiane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiane-2-carboxylic acid is an organic compound with the molecular formula C5H8O2S2. It is a sulfur-containing heterocycle, characterized by a six-membered ring with two sulfur atoms at the 1 and 4 positions and a carboxylic acid group at the 2 position.
Mechanism of Action
Target of Action
1,4-Dithiane-2-carboxylic acid is primarily used as a building block in the synthesis of complex molecular architectures . Its primary targets are carbon–carbon bonds, where it harnesses its specific heterocyclic reactivity .
Mode of Action
The mode of action of this compound involves the controlled synthesis of carbon–carbon bonds . This compound can be readily metalated and alkylated, allowing the rapid build-up of target molecules . The sulfur-heterocycle can perform its primary function as a temporary protecting group and be chemoselectively hydrolyzed to afford a carbonyl functional group . Alternatively, the carbon–sulfur bonds can be chemoselectively hydrogenolyzed to reveal a methylene moiety .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of complex molecular architectures . These include pathways leading to the formation of lipids, carbohydrates, and various carbocyclic scaffolds . The versatility of this compound arises from the possibility to chemoselectively cleave or reduce the sulfur-heterocycle to reveal a versatile C2-synthon .
Result of Action
The result of the action of this compound is the formation of complex molecular architectures . It enables the controlled synthesis of carbon–carbon bonds, leading to the assembly of a wide array of complex molecular architectures .
Action Environment
The action of this compound can be influenced by environmental factors such as light. For instance, under light irradiation, a 1,3-dithiane radical capable of performing addition to a variety of Michael acceptors can be generated . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental conditions such as light exposure .
Biochemical Analysis
Biochemical Properties
1,4-Dithiane-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of sulfur-containing compounds. It interacts with enzymes such as thioredoxin reductase, which is crucial for maintaining cellular redox homeostasis by catalyzing the reduction of thioredoxin . This interaction is essential for several cellular processes, including DNA synthesis and repair, and the regulation of oxidative stress. Additionally, this compound can interact with other proteins and biomolecules, potentially influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with thioredoxin reductase can impact the redox state of the cell, thereby affecting signaling pathways that rely on redox-sensitive proteins . This compound may also alter gene expression by influencing transcription factors that are sensitive to the cellular redox environment. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, its interaction with thioredoxin reductase involves binding to the enzyme’s active site, inhibiting or activating its function depending on the cellular context . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream processes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors that respond to changes in the cellular redox state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various degradation products . These degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing cellular redox homeostasis and protecting against oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves its interaction with thioredoxin reductase, which plays a role in the reduction of thioredoxin and the maintenance of cellular redox balance . This interaction can influence the levels of metabolites involved in redox reactions, potentially affecting overall metabolic flux. Additionally, this compound may be metabolized by other enzymes, leading to the formation of metabolites with distinct biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall efficacy and potential side effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. The subcellular localization of this compound is a critical factor in determining its biochemical effects and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane with carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of 1,4-dithiane-2-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of 1,4-dithiane derivatives. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield 1,4-dithiane-2-methanol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1,4-Dithiane-2-methanol.
Substitution: Derivatives with different functional groups replacing the carboxylic acid
Scientific Research Applications
1,4-Dithiane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
1,3-Dithiane: Another sulfur-containing heterocycle, but with sulfur atoms at the 1 and 3 positions.
Thiophene: A five-membered sulfur-containing ring, widely used in organic electronics and pharmaceuticals.
Tetrahydrothiophene: A saturated five-membered sulfur-containing ring, used in various chemical syntheses
Uniqueness of 1,4-Dithiane-2-carboxylic Acid: this compound is unique due to its six-membered ring structure with sulfur atoms at the 1 and 4 positions, which imparts distinct chemical reactivity compared to its five-membered counterparts. This structural feature allows for specific chemical transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
1,4-dithiane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)4-3-8-1-2-9-4/h4H,1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMVLYRYIONMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CS1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
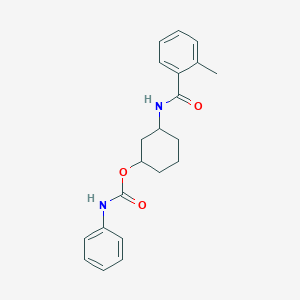

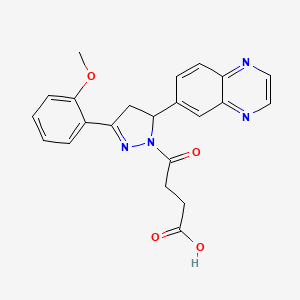
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)
![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)
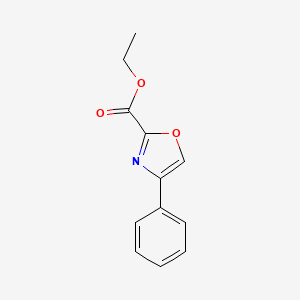

![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)
![8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2609267.png)
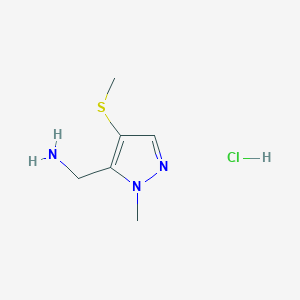
![6-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2609270.png)
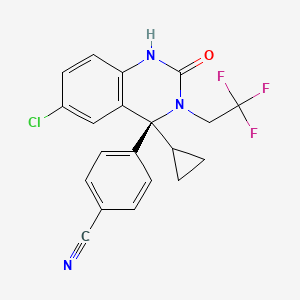
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2609274.png)
